molecular formula C10H12ClN3O B1469828 2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride CAS No. 1228880-37-2

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Cat. No. B1469828
CAS RN: 1228880-37-2
M. Wt: 225.67 g/mol
InChI Key: SLCLJFOYUOWVCB-UHFFFAOYSA-N
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Description

“2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The phenyl ring is inclined to the planar oxadiazole ring .


Synthesis Analysis

The synthesis of oxadiazoles often involves the cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has also been reported .


Molecular Structure Analysis

In the oxadiazole ring, the C-O and C=N bond lengths are almost identical within systematic errors, although different substituents are attached to the ring . The phenyl ring is inclined to the planar oxadiazole ring .


Chemical Reactions Analysis

The reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been reported to yield 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine . Acylation of the amino group of these oxadiazoles with some acid chlorides yields the acylated compounds .

Scientific Research Applications

Antiviral Research

This compound has been evaluated for its potential as a viral entry inhibitor against SARS-CoV-2. Derivatives of this compound have shown promising results in inhibiting the viral entry process, which is a critical step in the virus’s life cycle . The derivatives were found to bind with higher affinity to the human ACE2 protein, which is the entry point for the virus into human cells .

Electroluminescence in OLEDs

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) , derivatives of this compound have been used as ancillary ligands in heteroleptic platinum complexes . These complexes have shown efficient electroluminescence, which is crucial for the performance of OLEDs used in display and lighting technologies .

Acetylcholinesterase Inhibition

Research has been conducted on derivatives of this compound as potential acetylcholinesterase inhibitors . These inhibitors are important in the treatment of neurodegenerative diseases like Alzheimer’s, as they can increase the levels of acetylcholine in the brain and thereby improve cognitive function .

Antimicrobial Agents

The compound has been synthesized with various substitutions to assess its antimicrobial properties . These derivatives have been tested against a range of microbial strains to determine their efficacy as antimicrobial agents, which could lead to the development of new antibiotics .

Hemolytic Activity

In addition to antimicrobial properties, the hemolytic activity of these derivatives has been studied . This is important for assessing the safety of these compounds, as excessive hemolytic activity can be harmful .

Synthesis of Novel Derivatives

The compound serves as a building block for the synthesis of a variety of novel derivatives with potential medicinal value . These derivatives are synthesized to explore their chemical properties and potential applications in various fields of medicine .

Future Directions

Oxadiazoles, including “2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride”, have shown promise in various fields such as medicinal chemistry due to their wide range of biological activities . Future research could focus on exploring their potential in drug discovery and development.

properties

IUPAC Name

2-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O.ClH/c11-7-6-9-12-13-10(14-9)8-4-2-1-3-5-8;/h1-5H,6-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLCLJFOYUOWVCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(O2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Phenyl-1,3,4-oxadiazol-2-yl)ethan-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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